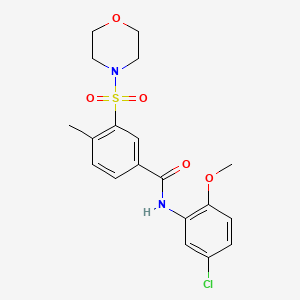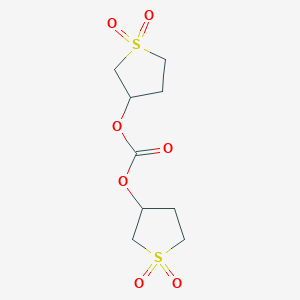![molecular formula C17H24ClNO6 B5224198 4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and belongs to the class of morpholine derivatives. CM-579 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用机制
The mechanism of action of CM-579 is not fully understood. However, studies have suggested that it may act through the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, which may explain the anti-inflammatory and anti-tumor effects of CM-579.
Biochemical and Physiological Effects
CM-579 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, CM-579 has also been found to have anti-angiogenic effects. This means that it can inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
One of the advantages of CM-579 is that it is a relatively stable compound that can be easily synthesized. This makes it a useful tool for laboratory experiments. However, one of the limitations is that it has not yet been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.
未来方向
There are several future directions for the study of CM-579. One area of research is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another area of research is to explore its anti-tumor effects and potential use as a cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CM-579 and its potential limitations and side effects.
合成方法
The synthesis of CM-579 involves the reaction of 4-(4-chloro-3-methylphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of the synthesis process is reported to be around 50%.
科学研究应用
CM-579 has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that CM-579 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that CM-579 may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-tumor effects of CM-579. Studies have shown that CM-579 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to be through the inhibition of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
属性
IUPAC Name |
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHEYOEOSHXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5224144.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)